molecular formula C20H15FN4O2 B6493043 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 955537-96-9

3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No.: B6493043
CAS No.: 955537-96-9
M. Wt: 362.4 g/mol
InChI Key: WHBRUPHZTHLSOC-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a small-molecule inhibitor featuring a benzamide moiety linked to a 6-methoxy-substituted imidazo[1,2-b]pyridazine scaffold via a phenyl ring. This compound is structurally optimized for kinase inhibition, leveraging the imidazo[1,2-b]pyridazine core as a hinge-binding motif common in kinase-targeted therapeutics . The 3-fluoro substituent on the benzamide and the methoxy group on the heterocycle are critical for modulating electronic properties, solubility, and target affinity.

Properties

IUPAC Name

3-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-19-9-8-18-23-17(12-25(18)24-19)13-4-3-7-16(11-13)22-20(26)14-5-2-6-15(21)10-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBRUPHZTHLSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 6-methoxyimidazo[1,2-b]pyridazine with 3-fluorophenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the compound with structurally related imidazo[1,2-b]pyridazine derivatives, focusing on substitutions, pharmacokinetic properties, and biological activities.

Structural Analogues with Modified Benzamide Substituents

  • N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) :
    This analog replaces the 3-fluoro group with a 3-trifluoromethyl substituent. It exhibits potent VEGFR2 inhibition (IC₅₀ = 7.1 nM) and moderate PDGFRβ activity (IC₅₀ = 15 nM) . The trifluoromethyl group enhances hydrophobic interactions in the kinase ATP-binding pocket but may reduce solubility compared to the fluoro substituent in the target compound.

  • 3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide :
    This derivative introduces additional fluorine atoms (3,4-difluoro on benzamide and 2-fluoro on the phenyl linker). The increased electronegativity may improve binding affinity but could also elevate metabolic stability risks due to higher lipophilicity .

Heterocyclic Core Modifications

  • It targets c-Met kinase, highlighting the importance of nitrogen-rich heterocycles in kinase inhibition. The triazine ring may confer distinct conformational rigidity compared to pyridazine .
  • 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}benzamide :
    This compound incorporates an ethynyl linker and a piperazine group, enhancing solubility and cellular permeability. Such modifications suggest strategies to improve pharmacokinetics in the parent compound .

Substitutions on the Imidazo[1,2-b]pyridazine Ring

  • 3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine: Substitution at the 6-position with a pyrrolidin-1-yl-cyclohexylamine group improves solubility and bioavailability. The synthetic yield (90%) indicates efficient coupling strategies applicable to the parent compound’s optimization .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Reference
3-Fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide Imidazo[1,2-b]pyridazine 3-Fluoro, 6-methoxy Not explicitly reported
N-[3-(Imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) Imidazo[1,2-b]pyridazine 3-Trifluoromethyl, 6-phenoxy VEGFR2: 7.1 nM; PDGFRβ: 15 nM
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide Imidazo[1,2-b]pyridazine 3,4-Difluoro, 2-fluoro, 6-methoxy Not explicitly reported
Capmatinib Imidazo[1,2-b][1,2,4]triazine 2-Fluoro, 7-(quinolin-6-yl)methyl c-Met inhibitor (FDA-approved)

Biological Activity

3-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a novel compound with potential therapeutic applications. Its unique structure, which incorporates a fluorine atom and a methoxy group, suggests significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C20H15FN4O2C_{20}H_{15}FN_{4}O_{2}, and it has a molecular weight of 362.4 g/mol. The compound features a benzamide core substituted with a 3-fluoro group and a phenyl ring attached to a 6-methoxyimidazo[1,2-b]pyridazine moiety.

PropertyValue
Molecular FormulaC20H15FN4O2C_{20}H_{15}FN_{4}O_{2}
Molecular Weight362.4 g/mol
IUPAC NameThis compound
CAS Number955537-96-9

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer and lung cancer cells by inducing apoptosis through the activation of caspase pathways.

The mechanism by which this compound exerts its biological effects involves the modulation of specific molecular targets. It is hypothesized that this compound interacts with cellular receptors or enzymes, leading to alterations in signaling pathways associated with cell growth and survival.

One proposed mechanism involves the inhibition of key kinases involved in tumor progression, which may contribute to its anticancer effects. The presence of the methoxy group enhances its interaction with these targets, thereby increasing its potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The exact mechanism of this activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of imidazo[1,2-b]pyridazine compounds, including this compound. The results indicated significant dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Cell Lines Tested : MCF-7, A549
    • IC50 Values : Ranged from 5 µM to 15 µM across different concentrations.
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for both bacterial strains.

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